Isopropyl 2-(3-(aminomethyl)phenoxy)acetate
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Overview
Description
Isopropyl 2-(3-(aminomethyl)phenoxy)acetate is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of an isopropyl ester group, an aminomethyl group, and a phenoxyacetate moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-(3-(aminomethyl)phenoxy)acetate typically involves the reaction of 3-(aminomethyl)phenol with isopropyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(3-(aminomethyl)phenoxy)acetate undergoes several types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkoxides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Isopropyl 2-(3-(aminomethyl)phenoxy)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isopropyl 2-(3-(aminomethyl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenoxyacetate moiety can interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Isopropyl 2-(4-(aminomethyl)phenoxy)acetate: Similar structure but with the aminomethyl group in the para position.
Isopropyl 2-(3-(methylamino)phenoxy)acetate: Similar structure but with a methylamino group instead of an aminomethyl group.
Uniqueness
Isopropyl 2-(3-(aminomethyl)phenoxy)acetate is unique due to the specific positioning of the aminomethyl group, which influences its reactivity and interactions with other molecules. This unique structure allows for specific applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
propan-2-yl 2-[3-(aminomethyl)phenoxy]acetate |
InChI |
InChI=1S/C12H17NO3/c1-9(2)16-12(14)8-15-11-5-3-4-10(6-11)7-13/h3-6,9H,7-8,13H2,1-2H3 |
InChI Key |
TYMHGEVGNLNHCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)COC1=CC=CC(=C1)CN |
Origin of Product |
United States |
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